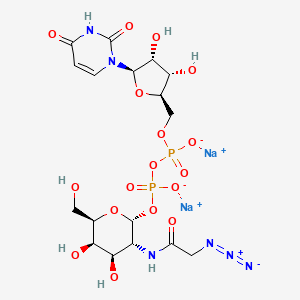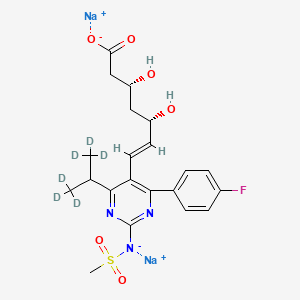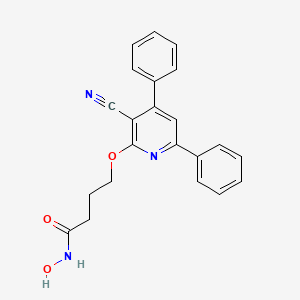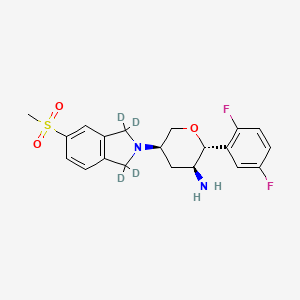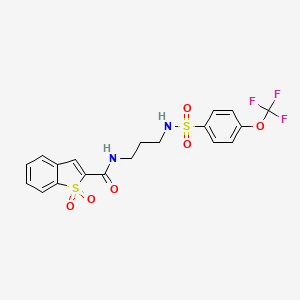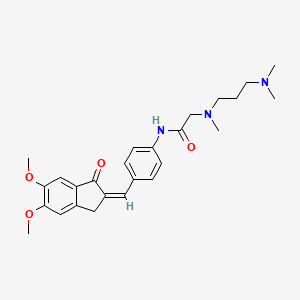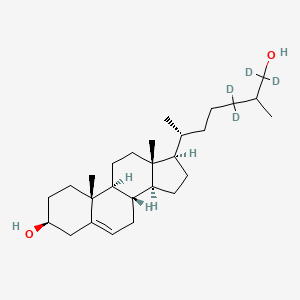
(25RS)-26-Hydroxycholesterol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25RS)-26-Hydroxycholesterol-d4 is a deuterium-labeled derivative of (25RS)-26-Hydroxycholesterol. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly affect its pharmacokinetic and metabolic profiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (25RS)-26-Hydroxycholesterol-d4 involves the incorporation of deuterium atoms into the (25RS)-26-Hydroxycholesterol molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The final product is purified to ensure high chemical purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
(25RS)-26-Hydroxycholesterol-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
(25RS)-26-Hydroxycholesterol-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of cholesterol and its derivatives.
Biology: Employed in research on cholesterol metabolism and its role in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cholesterol-related drugs.
Industry: Applied in the development of new drugs and therapeutic agents targeting cholesterol metabolism.
Mécanisme D'action
The mechanism of action of (25RS)-26-Hydroxycholesterol-d4 involves its incorporation into metabolic pathways related to cholesterol. The deuterium atoms in the molecule can affect the rate of metabolic reactions, providing insights into the pharmacokinetics and metabolism of cholesterol and its derivatives. The molecular targets and pathways involved include enzymes and receptors associated with cholesterol metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
(25RS)-26-Hydroxycholesterol: The non-deuterated form of the compound.
(24S)-Hydroxycholesterol: Another hydroxylated derivative of cholesterol.
(27-Hydroxycholesterol): A hydroxylated cholesterol metabolite involved in various biological processes.
Uniqueness
The uniqueness of (25RS)-26-Hydroxycholesterol-d4 lies in its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying cholesterol metabolism and related processes .
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,5,7,7-tetradeuterio-7-hydroxy-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,17D2 |
Clé InChI |
FYHRJWMENCALJY-UTWPMAJGSA-N |
SMILES isomérique |
[2H]C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C([2H])([2H])O |
SMILES canonique |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


